molecular formula C11H16N2O B7825525 1-(4-Butylphenyl)urea

1-(4-Butylphenyl)urea

Cat. No.: B7825525
M. Wt: 192.26 g/mol
InChI Key: RWEBZVSJDAPQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Urea (B33335) Scaffolds in Synthetic Chemistry

The urea functional group is a fundamental building block in organic synthesis and medicinal chemistry. nih.gov Its significance stems from its ability to form stable, predictable hydrogen bond networks, which are crucial for stabilizing interactions between a ligand and its biological receptor, such as proteins and enzymes. nih.govnih.gov This hydrogen bonding capability is a key element in achieving specific biological activity and desirable drug-like properties. nih.gov Consequently, the urea scaffold is integral to a multitude of bioactive compounds, including a variety of therapeutic agents. nih.govfrontiersin.org The ChEMBL database, for instance, contains over 90,000 synthetic compounds that feature a urea scaffold, highlighting its prevalence in drug discovery. frontiersin.org

The synthetic versatility of the urea moiety allows for extensive structural modifications. frontiersin.org Traditional and modern synthetic methods provide access to a wide range of urea derivatives. Common synthetic routes involve the reaction of amines with reagents like phosgene (B1210022), carbon monoxide, or isocyanates. nih.gov To circumvent the toxicity of agents like phosgene, safer alternatives such as N,N′-carbonyldiimidazole (CDI) and rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements are often employed to generate the key isocyanate intermediates. nih.govorganic-chemistry.org A straightforward method involves the nucleophilic addition of amines to potassium isocyanate, often in water, which allows for the synthesis of various N-substituted ureas with high purity. researchgate.netrsc.org This synthetic accessibility enables chemists to fine-tune the physicochemical properties and biological activity of molecules for specific applications in materials science, organocatalysis, and particularly, medicinal chemistry. nih.gov

Overview of Aryl-Alkyl Urea Analogues

Among the vast class of urea derivatives, N-aryl-N'-alkyl ureas are a significant subclass that combines aromatic (aryl) and non-aromatic (alkyl) substituents on the urea nitrogens. researchgate.net This combination of different electronic and steric environments on a single molecule provides a rich platform for designing compounds with diverse biological activities. researchgate.net Aryl-alkyl ureas have been reported to possess a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.gov

The conformational behavior of substituted ureas is critical for their biological function, as it dictates how they present their hydrogen bonding groups to a target receptor. ncl.ac.uk Substituted ureas can exist in four main conformations: trans-trans, cis-trans, trans-cis, or cis-cis, defined by the orientation of the substituents on the nitrogen atoms. ncl.ac.uk While the conformational preferences of N,N'-biaryl ureas have been studied extensively, N-alkyl-N'-aryl ureas have received comparatively less attention. ncl.ac.uknih.gov Recent studies on N-aryl-N'-cyclopentyl ureas revealed that the pattern of methylation significantly influences the conformational preference. nih.gov For example, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations of similar energy, with the cis-trans form being stabilized by an internal hydrogen bond. ncl.ac.uk Understanding these conformational intricacies is essential for the rational design of new drug candidates incorporating this motif. ncl.ac.uknih.gov

Rationale for Focused Investigation on 1-(4-Butylphenyl)urea and Related Congeners

The focused investigation into this compound and its related congeners is driven by the continual search for novel therapeutic agents with improved efficacy and specificity. ontosight.aiontosight.ai The structure of this compound, which features a butyl-substituted phenyl ring, offers a template that can be systematically modified to explore structure-activity relationships (SAR). The butyl group contributes to the molecule's lipophilicity, which can influence its ability to interact with biological targets and cross cell membranes. ontosight.ai

Researchers synthesize and study analogues of this compound to probe their potential biological activities, such as enzyme inhibition and receptor modulation. ontosight.aiontosight.ai By introducing different chemical groups to the second nitrogen of the urea, a diverse library of compounds can be created. For example, derivatives like 1-(4-butylphenyl)-3-(pyridin-3-yl)urea and 1-(4-butylphenyl)-3-(pyridin-3-ylmethyl)urea have been synthesized to explore their interactions with various enzymes and receptors. ontosight.aiontosight.ai Studies on such compounds aim to uncover new leads for drug development in areas like oncology, infectious diseases, and inflammatory conditions. ontosight.aiontosight.aihilarispublisher.com The investigation of these specific congeners allows for a detailed understanding of how subtle structural changes impact their biological profiles, ultimately guiding the design of more potent and selective therapeutic molecules.

Research Findings on this compound and Congeners

The following table summarizes key data for this compound and a selection of its structurally related congeners, highlighting the variations in their chemical structure and identifiers used in chemical databases.

Compound NameMolecular FormulaOther Identifiers
1-(4-Butylphenyl)-3-(2,6-diisopropyl-phenyl)-ureaC23H32N2OCHEMBL89544, BDBM50281485
1-(4-Butylphenyl)-3-pyridin-3-ylureaC16H19N3OCHEMBL1318212, VU0414998-1
1-(4-Butylphenyl)-3-(pyridin-3-ylmethyl)ureaC17H21N3OCHEMBL1384474, MLS001232709
1-(4-Butylphenyl)-3-(4-ethylphenyl)ureaC19H24N2O-
1-(4-tert-Butylphenyl)-3-(2-chloroethyl)ureaC13H19ClN2OCHEMBL146303, tBCEU

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEBZVSJDAPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Butylphenyl Urea and Its Structural Analogues

Direct Reaction Strategies

Direct synthetic methods offer a straightforward approach to the formation of the urea (B33335) linkage in 1-(4-butylphenyl)urea. These strategies typically involve the reaction of a pre-formed amine with a carbonyl source.

Amine-Isocyanate Condensation Approaches

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis due to its efficiency and high yields. To synthesize this compound, this can be approached in two primary ways: the reaction of 4-butylaniline (B89568) with an isocyanate source, or the reaction of 4-butylphenyl isocyanate with ammonia (B1221849) or an amine.

The condensation of an amine with an isocyanate is a highly effective method for forming N,N'-disubstituted ureas. The reaction is typically rapid and proceeds under mild conditions. For the synthesis of this compound, the reaction would involve 4-butylaniline and a suitable isocyanate. A general representation of this reaction is the treatment of an amine with an in-situ generated isocyanate, which can be formed from precursors like alkyl halides through a Staudinger–aza-Wittig reaction.

Reactant 1Reactant 2ProductConditionsReference
Alkyl BromideSodium Azide (B81097)Alkyl AzideMeCN, 95 °C, 3 h (MW) organic-chemistry.org
Alkyl AzideAmine, CO2, PS-PPh2N,N'-disubstituted urea50 °C (1.5 h) then 70 °C (3 h) (MW) organic-chemistry.org

Table 1: General Conditions for One-Pot Microwave-Assisted Synthesis of Urea Derivatives via Isocyanate Intermediate.

Alternatively, the reaction can be performed using a stable isocyanate, which offers a more direct route. For instance, the reaction of various amines with t-butyl isocyanate is a well-established procedure for the synthesis of N-t-butyl-N'-substituted ureas.

Reactions Involving Urea with Substituted Amines

The direct reaction of urea with a substituted amine, such as 4-butylaniline, presents another viable synthetic pathway. This method relies on the thermal decomposition of urea to generate isocyanic acid in situ, which then reacts with the amine. This transamidation approach is often conducted in aqueous solutions under mild heating. The reaction mechanism is believed to be dominated by the nucleophilic attack of the amine on the in-situ formed isocyanic acid.

Reactant 1Reactant 2ProductKey IntermediateReference
UreaPrimary AmineN-substituted ureaIsocyanic Acid (HNCO)

Table 2: General Reaction of Urea with a Primary Amine.

Alkylation and Acylation Routes

Indirect methods involving the formation of the butylphenyl moiety on a pre-existing urea core or the construction of the urea functionality after modification of the aromatic ring are also employed.

Alkylation of Urea or Precursors

The direct N-alkylation of urea or its derivatives can be a challenging process due to the potential for O-alkylation. However, under specific conditions, N-alkylation can be achieved. For instance, the reaction of a urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst in a suitable solvent has been shown to be effective for the synthesis of N-alkylated ureas. This method could theoretically be applied to the synthesis of this compound by using a suitable 4-butylphenyl electrophile.

Urea DerivativeAlkylating AgentBase SystemCatalystProductYieldReference
N-ButylureaEthyl BromideNaOH / K2CO3Tetrabutylammonium chlorideN-Butyl-N'-ethylurea71% justia.com
tert-ButylureaButyl BromideNaOH / K2CO3Tetrabutylammonium chlorideN-Butyl-N'-tert-butylurea47% google.com
N-ButylureaButyl BromideNaOH / K2CO3Tetrabutylammonium chlorideN,N'-Dibutylurea82% justia.com

Table 3: Phase Transfer Catalyzed N-Alkylation of Ureas.

Friedel-Crafts Acylation Followed by Urea Functionalization

A multi-step approach can be initiated with a Friedel-Crafts acylation of butylbenzene. This reaction, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, introduces a keto group onto the aromatic ring, forming 4-butylacetophenone. This ketone can then be converted into the corresponding amine, 4-butyl-alpha-methylbenzylamine, through reductive amination. Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced to the amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.

Subsequently, the amine can be converted to the target urea. An alternative to reductive amination is the conversion of the ketone to its oxime, followed by a Beckmann rearrangement to yield the corresponding acetanilide (B955) derivative. The resulting amide can then be hydrolyzed to the amine and subsequently converted to the urea.

Rearrangement-Based Syntheses

Molecular rearrangements provide elegant and powerful methods for the synthesis of isocyanates, which are key intermediates in the production of ureas.

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate. nih.govwikipedia.org For the synthesis of this compound, the starting material would be 4-butylbenzoic acid. This acid is first converted to its corresponding acyl azide, typically via the acyl chloride or by direct treatment with an azide source. The acyl azide then undergoes rearrangement upon heating to yield 4-butylphenyl isocyanate, with the loss of nitrogen gas. This isocyanate can then be trapped with ammonia to produce the final product. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.govorganic-chemistry.org

Similarly, the Hofmann rearrangement utilizes a primary amide as the starting material. organic-chemistry.org In this case, 4-butylbenzamide (B26343) would be treated with a halogen (such as bromine) and a strong base. This generates an N-haloamide intermediate, which rearranges to form the 4-butylphenyl isocyanate. As with the Curtius rearrangement, the isocyanate is then typically reacted in situ with an amine or ammonia to form the desired urea. A direct and convenient method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which proceeds through an in-situ generated isocyanate via a Hofmann rearrangement. organic-chemistry.org

RearrangementStarting MaterialKey IntermediateReagentsFinal ProductReference
CurtiusCarboxylic AcidAcyl Azide, IsocyanateNaN3, then heatUrea (with amine) nih.govwikipedia.org
HofmannPrimary AmideN-haloamide, IsocyanateBr2, NaOHUrea (with amine) organic-chemistry.org

Table 4: Overview of Rearrangement-Based Syntheses of Ureas.

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. nih.govwikipedia.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate is a key reactive intermediate that can be trapped by various nucleophiles.

For the synthesis of a compound like this compound, the process would begin with 4-butylbenzoic acid. This starting material is first converted into its corresponding acyl azide. Common methods for this conversion include reacting an activated form of the carboxylic acid (like an acid chloride) with an azide salt (e.g., sodium azide) or using reagents like diphenylphosphoryl azide (DPPA). nih.govresearchgate.net

Once the 4-butylbenzoyl azide is formed, it undergoes the Curtius rearrangement upon heating to yield 4-butylphenyl isocyanate. This intermediate is typically not isolated. Instead, the reaction is performed in the presence of a nucleophile. To form the target urea, the isocyanate is trapped with ammonia or a protected amine. wikipedia.orgthieme-connect.com A one-pot procedure is often favored, where the acyl azide is generated and rearranged in the same vessel, followed by the introduction of the amine to capture the isocyanate. nih.gov This approach avoids the isolation of potentially hazardous acyl azide and isocyanate intermediates. organic-chemistry.org

The key steps can be summarized as:

Acyl Azide Formation : 4-butylbenzoic acid is converted to 4-butylbenzoyl azide.

Rearrangement : The acyl azide rearranges to 4-butylphenyl isocyanate and nitrogen gas.

Nucleophilic Attack : The isocyanate is trapped by an amine to form the final urea product. wikipedia.org

The Curtius rearrangement is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a robust method in medicinal chemistry and drug discovery for creating urea-containing molecules. nih.gov

Hofmann and Lossen Rearrangement Pathways

Similar to the Curtius rearrangement, the Hofmann and Lossen rearrangements also proceed through an isocyanate intermediate to produce amines or their derivatives, including ureas. thieme-connect.com

The Hofmann rearrangement utilizes a primary amide as the starting material. wikipedia.org For the synthesis of this compound, the starting material would be 4-butylbenzamide. The amide is treated with a halogen (typically bromine) in the presence of a strong base (like sodium hydroxide). This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate. wikipedia.org The resulting 4-butylphenyl isocyanate can then be reacted with ammonia to yield the desired urea. thieme-connect.com A key feature of the Hofmann rearrangement is that the final product has one less carbon atom than the starting amide. wikipedia.org Phenyliodine diacetate (PIDA) has been used as a mild oxidizing reagent to induce the Hofmann rearrangement without the need for an added base. thieme-connect.com

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. nih.gov The starting material, 4-butylbenzohydroxamic acid, would first be activated, typically by O-acylation or O-sulfonylation. Upon heating or treatment with a base, this activated intermediate rearranges to form 4-butylphenyl isocyanate and a carboxylate leaving group. The isocyanate can then be trapped by an amine to form the corresponding urea. organic-chemistry.org Carbonyldiimidazole can be used to mediate the Lossen rearrangement under mild conditions, with imidazole (B134444) and carbon dioxide as the only stoichiometric byproducts, presenting a greener alternative to other methods. organic-chemistry.org This deprotective functionalization allows for the synthesis of unsymmetrical ureas from protected amines. nih.gov

RearrangementStarting MaterialKey ReagentsIntermediateFinal Product
Curtius Carboxylic Acid (4-butylbenzoic acid)DPPA, NaN₃Acyl azideThis compound
Hofmann Primary Amide (4-butylbenzamide)Br₂, NaOH or PIDAN-haloamideThis compound
Lossen Hydroxamic Acid (4-butylbenzohydroxamic acid)Activating agent, BaseO-acyl/sulfonyl hydroxamateThis compound

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of urea derivatives to minimize environmental impact and enhance safety. ureaknowhow.comresearchgate.net Key considerations include the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes. tandfonline.com

One significant advancement is the replacement of toxic and hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Urea itself can be used as a green, non-toxic, and abundant reagent for ureido functionalization, avoiding the direct use of isocyanates by generating the reactive isocyanic acid intermediate in situ. nih.gov Another approach involves using carbon dioxide (CO₂), a renewable and non-toxic C1 building block, for the synthesis of ureas at atmospheric pressure and room temperature, representing a highly atom-economical method. organic-chemistry.orgresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Performing reactions in water, an inexpensive and environmentally benign medium, is highly desirable. Catalyst- and base-free syntheses of unsymmetrical N,N'-diphenyl ureas have been developed in aqueous media, simplifying product isolation and reducing waste. researchgate.net Deep eutectic solvents (DES) are also being explored as sustainable reaction media. mdpi.com

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. as-proceeding.com

Solvent Effects on Synthetic Outcomes

The solvent plays a critical role in urea synthesis, influencing reactant solubility, reaction rates, and even the reaction pathway. For instance, in the Hofmann rearrangement, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent can increase the electrophilicity of hypervalent iodine reagents like PIDA, enabling the synthesis of ureas from electron-poor carboxamides that might be unreactive under other conditions. thieme-connect.com In the synthesis of unsymmetrical phenylureas, polar protic solvents like methanol (B129727) have been shown to be effective, sometimes allowing the desired urea product to precipitate directly from the reaction mixture, which simplifies purification. tandfonline.com The development of reactions "on-water" demonstrates a sustainable approach where the unique properties of the aqueous medium can facilitate the chemoselective synthesis of ureas. organic-chemistry.org

Temperature Influence on Reaction Kinetics

Temperature is a key parameter that directly affects the rate of urea formation. researchgate.net Generally, increasing the temperature increases the reaction rate. ureaknowhow.com However, for many reactions involving urea, there is an optimal temperature range. At excessively high temperatures, side reactions and decomposition of reactants or products can occur, leading to lower yields and the formation of byproducts like biuret (B89757). researchgate.netrsc.org For example, in the industrial synthesis of urea, operating temperatures are carefully controlled as a compromise between a high reaction rate and minimizing corrosion and pressure. ureaknowhow.com The rate of urea hydrolysis, a competing reaction, also increases with temperature. cdnsciencepub.com Therefore, precise temperature control is essential for achieving high conversion and selectivity in the synthesis of this compound.

Catalyst Utilization in Urea Formation

Catalysts are frequently employed to enhance the rate and selectivity of urea formation under milder conditions. A wide range of catalysts has been developed for this purpose. For instance, copper salts like CuOAc have been shown to effectively catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.com Palladium-catalyzed cross-coupling reactions provide another route, allowing for the synthesis of N,N'-di- and N,N,N'-trisubstituted ureas in a one-pot process. organic-chemistry.org

ParameterInfluence on SynthesisExamples
Solvent Affects solubility, reaction rate, and product isolation.Methanol, Water, 2,2,2-Trifluoroethanol (TFE)
Temperature Controls reaction kinetics; optimal range exists to maximize yield and minimize byproducts.Industrial urea synthesis: 170-200 °C. ureaknowhow.com
Catalyst Increases reaction rate and selectivity, allowing for milder conditions.Copper salts, Palladium complexes, Ruthenium pincer complexes, Metal-free systems.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Butylphenyl Urea Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(4-butylphenyl)urea reveals characteristic absorption bands corresponding to the vibrations of its distinct structural components: the urea (B33335) moiety, the phenyl ring, and the butyl chain.

Key vibrational modes are observed in the spectrum. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups in the urea functionality typically appear as strong, broad bands in the region of 3200-3500 cm⁻¹. The spectrum shows a prominent band for the carbonyl group (C=O) stretching, known as the Amide I band, which is characteristic of ureas and is observed around 1655 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is located near 1598 cm⁻¹.

The aromatic portion of the molecule is evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,4- or para-substitution) is suggested by a specific out-of-plane C-H bending vibration around 825 cm⁻¹. The aliphatic butyl group is identified by its characteristic symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3435 Strong, Broad Asymmetric N-H Stretch (NH₂)
3320 Strong, Broad Symmetric N-H Stretch (NH₂) & N-H Stretch (secondary amine)
3035 Medium Aromatic C-H Stretch
2955 Medium Asymmetric C-H Stretch (CH₃)
2927 Strong Asymmetric C-H Stretch (CH₂)
2858 Medium Symmetric C-H Stretch (CH₂)
1655 Very Strong C=O Stretch (Amide I)
1598 Strong N-H Bend + C-N Stretch (Amide II) & C=C Aromatic Ring Stretch
1545 Strong N-H Bend + C-N Stretch
1490 Medium C=C Aromatic Ring Stretch

The Raman spectrum is dominated by signals from the aromatic ring. A strong band corresponding to the symmetric "ring breathing" mode of the para-disubstituted benzene ring is observed around 1610 cm⁻¹. Aromatic C-H in-plane bending and C=C stretching vibrations also give rise to characteristic signals. The symmetric C-N stretching of the urea group is visible near 1005 cm⁻¹, a region often less cluttered in Raman than in IR spectra. The aliphatic C-H stretching and bending modes of the butyl group are also present but are typically weaker in intensity compared to the aromatic signals.

Table 2: Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Assignment
3060 Medium Aromatic C-H Stretch
2925 Medium Aliphatic C-H Stretch
1610 Strong Aromatic Ring Breathing (para-substituted)
1320 Medium C-N Stretch
1180 Medium Aromatic C-H In-Plane Bend
1005 Strong Symmetric C-N Stretch (Urea)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic, urea, and butyl chain protons.

The aromatic protons on the para-substituted ring appear as a pair of doublets, a characteristic AA'BB' system, around 7.30 and 7.10 ppm. The protons of the terminal amino group (-NH₂) of the urea moiety appear as a broad singlet around 5.90 ppm, while the secondary amine proton (-NH-) gives rise to a singlet at a higher chemical shift, approximately 8.55 ppm.

The protons of the butyl chain are resolved into four distinct signals. The benzylic methylene (B1212753) protons (-CH₂-Ph) appear as a triplet around 2.50 ppm. The adjacent methylene group shows a multiplet around 1.52 ppm, followed by the next methylene group at approximately 1.30 ppm. The terminal methyl group (-CH₃) gives a characteristic triplet at about 0.90 ppm.

Table 3: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.55 Singlet 1H Ar-NH -CO-NH₂
7.30 Doublet 2H Aromatic H (ortho to NH)
7.10 Doublet 2H Aromatic H (ortho to butyl)
5.90 Broad Singlet 2H Ar-NH-CO-NH₂
2.50 Triplet 2H Ar-CH₂ -CH₂-CH₂-CH₃
1.52 Multiplet 2H Ar-CH₂-CH₂ -CH₂-CH₃
1.30 Multiplet 2H Ar-CH₂-CH₂-CH₂ -CH₃

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected: one for the carbonyl carbon, four for the aromatic carbons (due to symmetry), and four for the butyl chain carbons.

The urea carbonyl carbon is the most deshielded, appearing at approximately 155.5 ppm. The aromatic carbons show four signals. The carbon attached to the nitrogen (C1) is found around 137.0 ppm, while the carbon bearing the butyl group (C4) is at a similar value of 136.5 ppm. The remaining aromatic carbons (C2/C6 and C3/C5) appear at approximately 118.5 ppm and 128.5 ppm, respectively. The carbons of the butyl chain are observed in the aliphatic region of the spectrum, with the benzylic carbon at ~34.2 ppm and the terminal methyl carbon at ~13.8 ppm.

Table 4: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
155.5 C =O (Urea)
137.0 Aromatic C 1 (C-NH)
136.5 Aromatic C 4 (C-Butyl)
128.5 Aromatic C 3 / C 5
118.5 Aromatic C 2 / C 6
34.2 Ar-CH₂ -CH₂-CH₂-CH₃
33.0 Ar-CH₂-CH₂ -CH₂-CH₃
21.8 Ar-CH₂-CH₂-CH₂ -CH₃

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₁H₁₆N₂O) would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 192.

The fragmentation pattern is highly informative. A key fragmentation pathway for alkylbenzenes is benzylic cleavage. The loss of a propyl radical (•C₃H₇) from the butyl chain results in a highly stable benzylic cation, which is observed as the base peak at m/z 149. Another significant fragmentation involves the cleavage of the C-N bond between the phenyl ring and the urea group, which can also lead to the ion at m/z 149, corresponding to the 4-butylanilinium radical cation. Further fragmentation of the butyl group can lead to the loss of an ethene molecule via a McLafferty rearrangement, giving a peak at m/z 164. The tropylium (B1234903) ion, characteristic of many benzene derivatives, may be observed at m/z 91.

Table 5: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Proposed Fragment Ion
192 45 [C₁₁H₁₆N₂O]⁺˙ (Molecular Ion, M⁺˙)
149 100 [M - C₃H₇]⁺ (Benzylic cleavage)
132 30 [M - NH₂CO]⁺
106 60 [C₇H₈N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In aryl ureas, the principal chromophores are the phenyl ring and the urea carbonyl group. The electronic transitions observed are typically π → π* and n → π* transitions.

The π → π* transitions, associated with the aromatic ring and the C=O double bond, are generally high-energy and result in strong absorption bands in the UV region. The n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms of the urea moiety. These transitions are lower in energy but are often less intense. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the phenyl ring. For this compound, the butyl group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the π → π* absorption band of the phenyl ring compared to unsubstituted phenylurea.

As a representative example from the same chemical class, the UV-Vis spectrum of N,N'-diphenylurea shows specific absorption characteristics that are comparable.

Table 1: Representative UV-Vis Absorption Data for a Diaryl Urea Analog

Compound Wavelength (λmax) in nm Molar Absorptivity (ε) Solvent
N,N'-diphenylurea 255 28840 Ethanol

Data sourced from the NIST Chemistry WebBook for N,N'-diphenylurea, a structurally related compound.

Derivatization Strategies for Spectrophotometric Determination

Direct spectrophotometric determination of urea derivatives can be challenging, especially at low concentrations, due to their relatively weak absorbance or spectral overlap with other components in a sample matrix. rsc.orgscribd.com To overcome these limitations, derivatization strategies are frequently employed to enhance detection sensitivity and selectivity. semanticscholar.org This process involves a chemical reaction that converts the analyte into a new compound with superior chromophoric or fluorophoric properties. semanticscholar.org

Common derivatization reagents for ureas and related compounds containing amino groups include:

p-Dimethylaminobenzaldehyde (PDAB): This reagent reacts with the urea functionality under acidic conditions to form a brightly colored Schiff base (a type of imine), which can be quantified in the visible region of the spectrum. rsc.orgresearchgate.net This reaction, known as the Ehrlich reaction, significantly increases the molar absorptivity, thereby lowering the detection limit.

Sulphophthalein Dyes: In certain applications, nitrogen-containing compounds can form ion-pair complexes with sulphophthalein dyes such as bromocresol green or bromophenol blue. nih.gov The formation of these complexes leads to a distinct color change that can be measured spectrophotometrically.

Phenylhydrazine: This reagent can react with carbohydrates to form phenylhydrazone derivatives, which enhances UV sensitivity for detection. nih.gov While more common for sugars, similar principles of forming highly conjugated systems can be applied to other carbonyl-containing or amine-based compounds.

The primary goal of these methods is to shift the absorption maximum to a longer wavelength (into the visible range) where interference from other sample components is minimized, and to increase the intensity of the absorption. scribd.com

Chemometric Analytical Approaches in UV-Vis Spectroscopy

When analyzing complex mixtures where the UV-Vis spectra of different components overlap, traditional spectrophotometric methods often fail to provide accurate quantitative results. Chemometrics, the application of mathematical and statistical methods to chemical data, offers powerful tools to resolve this issue. oaji.net Techniques like multivariate calibration allow for the analysis of complex samples without the need for prior separation. oaji.net

For the analysis of urea derivatives in mixtures, several chemometric approaches are particularly useful:

Partial Least Squares (PLS) Regression: PLS is a widely used multivariate calibration method that models the relationship between the spectral data (predictor variables) and the concentration of the analyte (response variable). mdpi.com It is effective at handling overlapping spectra and noisy data.

Multivariate Curve Resolution with Alternating Least Squares (MCR-ALS): This technique is designed to mathematically separate the spectral contributions of each component in an unresolved mixture. rsc.org By applying MCR-ALS to a series of UV-Vis spectra from a mixture, it is possible to extract the "pure" spectrum of the analyte of interest, such as this compound, and its concentration profile, even in the presence of interfering substances. rsc.orgresearchgate.net

These chemometric tools transform UV-Vis spectrophotometry into a more robust and powerful analytical technique, capable of providing accurate quantitative information from complex, multicomponent systems. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, extensive research on analogous N-aryl and N,N'-diaryl ureas provides a clear and reliable model for its expected solid-state characteristics. researchgate.netresearchgate.netnih.gov These studies reveal that the molecular conformation and crystal packing are dominated by a network of strong hydrogen bonds.

Analysis of closely related structures, such as 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, allows for the tabulation of typical crystallographic parameters.

Table 2: Representative Crystallographic Data for a Substituted Phenylurea Analog

Parameter Value
Compound 3-(adamantan-1-yl)-1-(4-bromophenyl)urea
Chemical Formula C₁₇H₂₁BrN₂O
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.2558 (12)
b (Å) 13.0186 (17)
c (Å) 13.4684 (18)
V (ų) 1622.9 (4)

Data from the crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea. researchgate.net

Intramolecular Hydrogen Bonding Network Analysis

Specifically, C–H···O intramolecular hydrogen bonds are a notable feature in many diaryl ureas. researchgate.netacs.org In these interactions, an aromatic C–H group ortho to the urea linkage acts as a hydrogen bond donor to the urea carbonyl oxygen. This interaction can stabilize a more planar conformation of the molecule. acs.org The presence of electron-withdrawing groups on the aryl ring can increase the acidity of the C-H protons, strengthening this intramolecular bond. researchgate.net For this compound, the electron-donating nature of the butyl group would likely result in a weaker C-H···O interaction compared to derivatives with electron-withdrawing substituents. The final conformation is a delicate balance between the formation of these intramolecular interactions and the optimization of stronger intermolecular hydrogen bonds. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of phenylurea derivatives is overwhelmingly directed by strong intermolecular N–H···O hydrogen bonds. researchgate.netnih.gov The urea group contains two N–H donor sites and one C=O acceptor site, making it an ideal functional group for forming robust, self-complementary hydrogen-bonded networks. researchgate.net

The most common and stable packing motif is the urea α-network or urea tape . researchgate.netresearchgate.net In this motif, molecules are linked head-to-tail by a pair of N–H···O hydrogen bonds, forming one-dimensional infinite chains or tapes. Specifically, the N–H group anti to the aryl substituent of one molecule donates to the carbonyl oxygen of a neighboring molecule, which in turn donates its anti N-H to the next molecule in the chain. This creates a characteristic R²₂(8) graph-set notation ring. These tapes then pack together to form the three-dimensional crystal lattice.

Table 3: Representative Hydrogen Bond Geometry in Phenylurea Derivatives

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1A···O1 0.86 2.10 2.95 171
N2–H2A···O1 0.86 2.21 3.01 154

Geometric parameters are representative values taken from the crystal structures of analogous phenylurea compounds. nih.gov

In addition to the primary urea tape motif, other interactions such as π-π stacking between phenyl rings and weaker C–H···O interactions can further stabilize the crystal structure. The specific packing is also influenced by substituents on the phenyl ring; bulky groups can disrupt the ideal tape formation, leading to alternative packing arrangements. researchgate.net

Computational and Theoretical Investigations of 1 4 Butylphenyl Urea

Quantum Chemical Computations

Quantum chemical computations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide valuable insights into molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry OptimizationDensity Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For 1-(4-Butylphenyl)urea, a DFT calculation, often paired with a basis set like 6-31G(d) or higher, would be performed to find the molecule's lowest energy conformation. This process, known as geometry optimization, calculates key structural parameters.

Table 4.1.1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.25 Å
C-N (amide) ~1.37 Å
N-H ~1.01 Å
C-C (aromatic) ~1.40 Å
Bond Angle N-C-N (urea) ~118°
C-N-H ~121°
Dihedral Angle Phenyl-N-C-O Varies

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact. Different colors on the MEP surface indicate regions of varying electrostatic potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the urea's N-H groups, signifying electron-deficient regions that can act as hydrogen bond donors.

Neutral Potential (Green): Generally found over the nonpolar butyl chain and the carbon framework of the phenyl ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for predicting a molecule's chemical reactivity and electronic properties.

Lowest Unoccupied Molecular Orbital (LUMO) CharacteristicsThe LUMO is the lowest energy orbital that is devoid of electrons. It signifies the molecule's ability to accept electrons. In this compound, the LUMO would likely be distributed over the urea (B33335) group and the aromatic ring, particularly on the antibonding π* orbitals. The energy of the LUMO relates to the electron affinity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity.

Table 4.2.1: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.

Parameter Value (eV)
HOMO Energy Not Available
LUMO Energy Not Available
HOMO-LUMO Gap Not Available

Theoretical Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic parameters, offering a way to interpret experimental spectra and confirm molecular structures. Density Functional Theory (DFT) is a common approach for these predictions, providing a balance between accuracy and computational cost.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry in structure elucidation. nih.gov Methodologies combining DFT with the Gauge-Including Atomic Orbital (GIAO) method have become standard for calculating the NMR shielding tensors from which chemical shifts are derived. nih.gov

The accuracy of these predictions depends significantly on the chosen theoretical level, including the functional and basis set. For instance, hybrid functionals like B3LYP are commonly employed. nih.gov Furthermore, studies have shown that incorporating solvent effects, often through models like the Polarizable Continuum Model (PCM), can greatly improve the accuracy of predicted shifts, especially for polar molecules where solvent-solute interactions are significant. uni-bonn.de The process involves a geometry optimization of the molecule, followed by the NMR shielding constant calculation at a chosen level of theory. uni-bonn.de While specific computational studies on this compound are not widely published, the principles are well-established. For related N-arylacetamide derivatives, experimental ¹H NMR spectra show characteristic peaks for NH protons (9.32–10.98 ppm), methylene (B1212753) protons (4.34–4.56 ppm), and aromatic protons (6.79–8.17 ppm), which serve as benchmarks for computational predictions. nih.gov

Table 1: Representative Computational Methodology for NMR Chemical Shift Prediction

Step Description Common Methods/Parameters
1. Geometry Optimization The molecule's 3D structure is optimized to find its lowest energy conformation. DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G*).
2. Shielding Calculation Isotropic shielding values for each nucleus (e.g., ¹³C, ¹H) are calculated. GIAO method with DFT or other high-level theories.
3. Chemical Shift Calculation Shielding values are converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). δsample = σref - σsample
4. Solvent Modeling (Optional) Implicit solvent models are often included to simulate solution-phase conditions. IEF-PCM (Integral Equation Formalism variant of PCM).

Theoretical vibrational analysis is used to assign the bands observed in infrared (IR) and Raman spectra to specific molecular motions. Calculations are typically performed using DFT (e.g., B3LYP functional) and Hartree-Fock (HF) methods with appropriate basis sets. researchgate.net The computed wavenumbers often have systematic errors, so they are frequently scaled to achieve better agreement with experimental data. researchgate.net

For the parent compound phenylurea, detailed vibrational assignments have been computationally determined. researchgate.net The key vibrational modes include N-H stretching, C=O stretching, N-H bending, and various phenyl ring vibrations. These assignments provide a strong foundation for interpreting the spectra of substituted derivatives like this compound, where additional modes corresponding to the butyl group (e.g., C-H stretching, scissoring, wagging) would also be present. esisresearch.org

Table 2: Selected Theoretical Vibrational Wavenumbers and Assignments for Phenylurea (Based on B3LYP/6-31G calculations for the parent phenylurea molecule. researchgate.net)*

Calculated Wavenumber (cm⁻¹) Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹) Assignment
3620 - - νNH
3488 - 3439 νNH
3072 3072 - νCH (aromatic)
3049 3035 - νCH (aromatic)
1667 1655 1658 νCO (C=O stretch)
1618 1616 - δNH (N-H bend)
1602 1609 - νPh (Phenyl ring stretch)
1526 1530 - δNH (N-H bend)
1498 1499 - νPh (Phenyl ring stretch)

ν = stretching; δ = in-plane bending; Ph = Phenyl.

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with specific structural features, such as urea derivatives, are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.govpku.edu.cn NLO activity in organic materials often arises from intramolecular charge transfer, which is facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

Computational studies, typically using DFT, can predict NLO properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is a key indicator of second-order NLO activity. Theoretical calculations have shown that the NLO response can be tuned by modifying the molecular structure, such as by extending the conjugation length or altering the donor/acceptor groups. nih.gov For example, a computational study on 1,3-dinitropyrene (B1214572) demonstrated a first-order hyperpolarizability 26 times higher than that of urea, highlighting the significant impact of molecular structure on NLO properties. researchgate.net The this compound molecule, with its electron-donating butyl-substituted phenyl ring and urea moiety, possesses the fundamental characteristics of a donor-π-acceptor system, making it a candidate for NLO activity.

Conformational Analysis and Isomer Stability Studies

The three-dimensional conformation of a molecule is critical to its physical properties and biological activity. For N-substituted ureas, a key conformational feature is the potential for cis/trans isomerism around the C-N amide bonds. acs.orgnih.gov Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to explore the potential energy surface (PES) of the molecule, identifying stable conformers and the energy barriers for rotation between them. acs.orgacs.org

Studies on N-alkyl-N'-aryl ureas reveal that the methylation pattern and substitution significantly affect conformational preference. nih.govresearchgate.net For N-phenyl-N'-cyclopentyl urea, a compound structurally related to this compound, computations showed that the trans-trans and cis-trans conformations possess nearly equal energy. nih.gov The cis-trans conformation can be further stabilized by the formation of an internal hydrogen bond. nih.gov The analysis of phenylurea itself indicates that the lowest energy form is a trans isomer. acs.orgosti.gov The rotational barrier around the C(sp²)-N bond in phenylurea is calculated to be around 8.6-9.4 kcal/mol, indicating a relatively rigid planar structure at room temperature. acs.orgacs.org

Molecular Modeling and Docking Studies (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to predict the binding affinity and mode of interaction. aps.org This method is a cornerstone of structure-based drug design. bond.edu.au Phenylurea derivatives are frequently investigated as potential enzyme inhibitors, and docking studies are essential to this process. nih.gov

The typical workflow for a molecular docking study involves several key steps:

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or "docking box" on the receptor. jppres.com

Conformational Sampling: The docking algorithm explores various conformations of the ligand within the binding site, as well as potential flexibility in the receptor's side chains. bond.edu.au

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. These functions approximate the free energy of binding, with lower scores typically indicating more favorable interactions. frontiersin.org Common scoring calculations include MMFF94x. jppres.com

Analysis and Post-Processing: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor residues. nih.gov To further assess the stability of the predicted binding pose, molecular dynamics (MD) simulations are often performed. These simulations model the movement of atoms over time, and metrics like the root-mean-square deviation (RMSD) can indicate the stability of the ligand-protein complex. jppres.com

This methodological approach has been successfully applied to various phenylurea derivatives to explore their potential as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and urease. nih.govnih.gov

Reaction Kinetics and Mechanisms of 1 4 Butylphenyl Urea and Urea Analogues

Decomposition Pathways and Kinetics of Urea (B33335) Derivatives

Urea derivatives, while generally stable, can decompose under thermal stress through various pathways. The kinetics of these decomposition reactions are influenced by the compound's structure and the surrounding conditions.

The thermal decomposition of urea is a complex process that occurs in multiple stages. rsc.org When heated, urea first melts and then decomposes into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO). The isocyanic acid is highly reactive and can further react with undecomposed urea to form byproducts such as biuret (B89757), triuret, and cyanuric acid. rsc.orgresearchgate.net

The pyrolysis of urea can be broadly divided into four stages based on temperature ranges:

Stage 1 (Room temperature to 190°C): This stage involves the melting of urea and its initial decomposition into biuret. rsc.org

Stage 2 (190°C to 250°C): Biuret decomposition is prominent in this range, leading to the formation of cyanuric acid and ammelide (B29360). beilstein-journals.org The peak production of NH₃ often occurs around 250°C due to the decomposition of biuret. researchgate.net

Stage 3 (250°C to 360°C): This stage is characterized by the sublimation of cyanuric acid. beilstein-journals.org

Stage 4 (Above 360°C): High-temperature deposits like ammelide and ammeline (B29363) decompose. beilstein-journals.org

Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that the primary pathway involves four-center pericyclic reactions, which yield substituted isocyanates and amines, rather than initial bond fissions. nih.govcommonorganicchemistry.com The thermal stability of urea analogues can be influenced by the nature of the atoms in the carbonyl group; for instance, compounds with a urea or selenourea (B1239437) group are generally more thermally stable than their thiourea (B124793) counterparts. aub.edu.lb

The activation energy (Ea), a key parameter in chemical kinetics, quantifies the energy barrier that must be overcome for a reaction to occur. The activation energy for the decomposition of urea and related compounds has been determined using various methods.

Activation Energies for the Decomposition of Urea and its Derivatives
CompoundMethodActivation Energy (Ea) (kJ/mol)Source
UreaOzawa78.44 rsc.org
UreaFriedman (one-interval)84.34 rsc.org
UreaKissinger82.64 rsc.org
Cyanuric Acid (CYA)Ozawa145.38 rsc.org
Cyanuric Acid (CYA)Friedman (one-interval)152.57 rsc.org
Cyanuric Acid (CYA)Kissinger149.34 rsc.org
Urea-Formaldehyde (UF) ResinKissinger185.77 acs.org
Urea-Formaldehyde (UF) ResinFlynn–Wall–Ozawa (FWO)185.38 acs.org

The rate of decomposition of urea derivatives is highly sensitive to reaction conditions. Temperature is a primary factor; higher temperatures increase the reaction rate by providing the necessary activation energy. nih.gov The heating rate itself can affect the observed decomposition profile in thermal analysis techniques like thermogravimetry (TG). rsc.orgacs.org

Pressure also plays a role, particularly in industrial settings. The synthesis of urea from ammonia and carbon dioxide is a reversible process favored at high pressures (140-200 Bar) and temperatures (160-200°C). nih.gov Consequently, lower pressures would favor the reverse reaction—decomposition.

In aqueous solutions, the hydrolysis of urea derivatives is significantly affected by pH and the presence of buffers. nih.gov The hydrolysis of urea itself can be catalyzed by enzymes like urease, with the reaction rate being dependent on pH, temperature, and the concentration of the enzyme, substrate, and any inhibitors. researchgate.net

Formation Kinetics of 1-(4-Butylphenyl)urea Linkages

The formation of this compound, an unsymmetrical N,N'-disubstituted urea, most commonly occurs through the reaction of 4-butylaniline (B89568) with a suitable isocyanate, or by reacting 4-butylphenyl isocyanate with an amine. The reaction between an amine and an isocyanate is typically a very simple and rapid method for forming ureas, often proceeding to completion at room temperature without the need for a catalyst.

In contrast, in aqueous solutions, the reaction of phenyl isocyanate with primary amines follows simple second-order kinetics, being first order in both the amine and the isocyanate. rsc.org The reactivity of isocyanates is strongly influenced by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles like amines. Conversely, electron-donating groups on the amine nucleophile increase its reactivity. This suggests that the kinetics of this compound formation would be influenced by the electronic properties of the butyl group and any substituents on the other phenyl ring.

Mechanistic Studies of Urea-Forming Reactions

The synthesis of urea derivatives can be achieved through several mechanistic pathways, most of which involve the reaction of an amine nucleophile with a carbonyl electrophile.

The chemistry of urea formation is centered around the electrophilic nature of the carbonyl carbon. In precursors like isocyanates (R-N=C=O) and phosgene (B1210022), the carbonyl carbon is electron-deficient due to the high electronegativity of the adjacent oxygen atom(s). This creates a partial positive charge on the carbon, making it a prime target for attack by electron-rich species (nucleophiles), such as the nitrogen atom of an amine.

This electrophilicity is a kinetic quantity, and the reactivity of carbonyl compounds is largely determined by the electrostatic attraction between the electrophile and the nucleophile. The magnitude of the positive charge on the carbonyl carbon is a key factor; substituents that withdraw electron density from the carbonyl group enhance its electrophilicity and accelerate the reaction rate.

The most direct pathway to forming an unsymmetrical urea like this compound is the nucleophilic addition of an amine to an isocyanate. The mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom of the isocyanate group, yielding the stable urea linkage.

Other important mechanistic pathways include:

Phosgene-based Methods: An amine can react with phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) to form an intermediate isocyanate in situ. This isocyanate then reacts with a second amine to produce the urea.

Rearrangement Reactions: The Hofmann, Curtius, or Lossen rearrangements can be used to convert amides, acyl azides, or hydroxamic acids, respectively, into isocyanate intermediates, which are then trapped by an amine to form the urea derivative.

Carbamate (B1207046) Displacement: Amines can react with reactive carbamates, such as isopropenyl or phenyl carbamates, to form ureas via nucleophilic substitution.

While ureas are generally quite stable and resistant to nucleophilic substitution, hindered trisubstituted ureas have been shown to react with nucleophiles under neutral conditions. The proposed mechanism involves the formation of an isocyanate intermediate, which is then captured by the nucleophile.

Role of Intermediates in Reaction Progression

The synthesis and reaction progression of this compound and its analogues are critically dependent on the formation and reactivity of specific chemical intermediates. Understanding these transient species is essential for controlling reaction pathways, optimizing yields, and minimizing the formation of byproducts. The isocyanate intermediate is central to the most common and versatile synthetic routes for substituted ureas. nih.govrsc.org

The Central Role of the Isocyanate Intermediate

In the majority of synthetic methodologies for producing N-substituted ureas, the isocyanate (R-N=C=O) is the key reactive intermediate. nih.govbeilstein-journals.org Its formation is a pivotal step that dictates the subsequent progression of the reaction. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack by amines, leading to the formation of the stable urea linkage. nih.gov

The general mechanism involves two primary stages:

Formation of the Isocyanate: An amine or a related precursor is converted into the corresponding isocyanate.

Nucleophilic Attack: The isocyanate intermediate is then reacted with a primary or secondary amine to yield the unsymmetrical urea product. wikipedia.orgcommonorganicchemistry.com

Several established chemical transformations are employed to generate the crucial isocyanate intermediate in situ. These methods include phosgenation, various rearrangement reactions, and metal-free alternatives.

Pathways for Isocyanate Formation

The generation of the isocyanate intermediate can be achieved through multiple synthetic pathways, each involving its own set of preceding intermediates or transition states.

Phosgenation: The traditional and widely used method involves the reaction of a primary amine, such as 4-butylaniline, with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene. nih.govasianpubs.org This reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) to form the isocyanate. wikipedia.org Careful control of reaction conditions is necessary, as the isocyanate can react with the parent urea product to form an undesired biuret byproduct. wikipedia.org

Rearrangement Reactions: Several named reactions provide routes to isocyanates from different starting materials. These are particularly valuable as they often avoid the use of highly toxic phosgene. nih.govrsc.org

Hofmann Rearrangement: A primary amide reacts with a halogen in the presence of a base to form an isocyanate intermediate. organic-chemistry.orgorganic-chemistry.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.govorganic-chemistry.org The acyl azide itself is typically generated from a carboxylic acid derivative.

Lossen Rearrangement: Similar to the other rearrangements, this method converts a hydroxamic acid derivative into an isocyanate.

Metal-Free and Alternative Methods: Concerns over the toxicity of reagents like phosgene have driven the development of alternative methods. rsc.org One such approach involves the dehydration of a carbamic acid intermediate, which can be formed from an arylamine and carbon dioxide, to generate the isocyanate. organic-chemistry.org

The following table summarizes the key synthetic routes and the intermediates involved in the formation of substituted ureas.

Synthetic Route Starting Material Key Intermediate(s) Final Reaction Step Reference(s)
PhosgenationPrimary AmineCarbamoyl chloride, IsocyanateAmine + Isocyanate → Urea nih.govwikipedia.orgasianpubs.org
Hofmann RearrangementPrimary AmideIsocyanateAmine + Isocyanate → Urea organic-chemistry.orgorganic-chemistry.org
Curtius RearrangementAcyl AzideIsocyanateAmine + Isocyanate → Urea nih.govorganic-chemistry.org
Staudinger-Aza-WittigAzide + PhosphineIminophosphoraneIminophosphorane + CO₂ → Isocyanate beilstein-journals.org
Carbon Dioxide ActivationArylamine + CO₂Carbamic AcidDehydration → Isocyanate organic-chemistry.org

Once formed, the 4-butylphenylisocyanate intermediate readily reacts with an appropriate amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the final this compound product. The high reactivity of the isocyanate intermediate ensures that this step typically proceeds efficiently under mild conditions. commonorganicchemistry.com

The progression of the reaction is therefore a sequence of transformations culminating in a highly reactive species that is promptly consumed to form the stable final product. The choice of synthetic route determines the specific nature of the preceding intermediates, but the isocyanate remains the common, pivotal player in the majority of these reaction mechanisms.

Advanced Research on Structure Activity Relationships Sar in 1 4 Butylphenyl Urea Derivatives

Systematic Modification of the Butylphenyl Moiety

The butylphenyl portion of the molecule offers a versatile scaffold for structural modification. Alterations to the substituents on the phenyl ring and the isomeric position of these substituents can profoundly influence the compound's physicochemical properties and its interactions with biological targets.

The introduction of various substituents onto the phenyl ring of urea (B33335) derivatives significantly modulates their molecular properties, such as lipophilicity and melting point, which in turn affect their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of methyl groups into related complex ring systems has been shown to decrease the melting points of the resulting ureas. nih.gov Conversely, adding methylene (B1212753) substituents can lead to an increase in the lipophilicity coefficient. nih.gov

The electronic nature of the substituents is also a critical factor. Electron-donating and electron-withdrawing groups placed on the N-aryl portion of the molecule can alter the hydrogen bonding capability of the urea functional group. nih.gov Specifically, electron-withdrawing groups on an aryl ring attached to a urea nitrogen can enhance the positive charge on the N-H groups, thereby strengthening potential hydrogen-bond interactions with a biological target. nih.gov

Table 1: Effect of Butylphenyl Moiety Substitution on Molecular Properties

ModificationProperty AffectedObserved Effect
Introduction of methyl substituentsMelting PointDecrease nih.gov
Introduction of methylene substituentsLipophilicityIncrease nih.gov
Addition of electron-withdrawing groupsHydrogen Bonding PotentialStrengthened interaction nih.gov
Addition of electron-donating groupsHydrogen Bonding PotentialModulated interaction nih.gov

The position of substituents on the aromatic ring (ortho, meta, or para) can have a substantial impact on the molecule's physical properties and its ability to fit into a binding site. Research on halogenated analogs of phenylurea derivatives has demonstrated that the effect of positional isomerism can be substituent-dependent. researchgate.net For chlorine-substituted ureas, the melting points are almost independent of the substituent's position. researchgate.net However, for fluorinated analogs, the melting point is directly influenced by the fluorine atom's location, increasing in the order of ortho < meta < para. researchgate.net This suggests that the specific position of even a small substituent like fluorine can alter the crystal packing and intermolecular forces of the compound. researchgate.net

Variation of the Urea Nitrogen Substituents

The urea moiety is a cornerstone of the molecule's activity, primarily due to its hydrogen bonding capabilities. Modifications to the nitrogen atoms of the urea group can drastically alter binding affinity and biological activity. nih.gov For example, in a series of urea derivatives studied for anti-tuberculosis activity, mono- and di-N-methylation of the urea nitrogen led to a significant decrease in potency. nih.gov This highlights the critical role of the unsubstituted N-H protons in forming essential hydrogen bonds with the target enzyme or receptor. nih.gov

Conversely, introducing bulky alkyl ring systems on the non-phenyl side of the urea moiety has been shown to be a favorable modification in certain contexts. nih.gov In one study, compounds featuring bulky groups like adamantylmethylene or cyclooctyl exhibited the highest activity, suggesting the presence of a large, accommodating hydrophobic pocket in the biological target. nih.gov Furthermore, N-methylation can disrupt the planarity of the urea derivative, a strategy used to enhance water solubility by reducing the energy of the crystal lattice. nih.gov

Table 2: Impact of Urea Nitrogen Substitution on Biological Activity

Nitrogen Substituent VariationImpact on ActivityRationale
Mono-N-methylationDecreased activity nih.govDisruption of key hydrogen bonding interactions.
Di-N-methylationFurther decreased activity nih.govElimination of key hydrogen bonding interactions.
Bulky alkyl rings (e.g., cyclooctyl)Increased activity in a specific series nih.govFavorable interaction with a hydrophobic binding pocket.

Correlation between Molecular Structure and Biomolecular Interaction Mechanisms

The biological effect of 1-(4-butylphenyl)urea derivatives is intrinsically linked to the specific non-covalent interactions they form within the binding sites of proteins, such as enzymes and receptors. Understanding the correlation between the molecule's structure and these interactions is key to rational drug design.

The urea functional group is an excellent hydrogen bond donor and acceptor. Its efficiency as a receptor-binding element stems from the presence of two polarized N-H fragments that can act in concert. nih.govresearchgate.net These N-H groups are capable of donating two parallel hydrogen bonds to the oxygen atoms of amino acid residues like aspartate or glutamate (B1630785) within a receptor binding site. nih.govresearchgate.net The urea carbonyl group is a strong hydrogen bond acceptor, though steric hindrance can sometimes favor other acceptors. mdpi.com The N-H group itself is a strong hydrogen bond donor. mdpi.com The strength of these hydrogen bonds can be tuned by the electronic properties of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups increase the acidity of the N-H protons, making them stronger hydrogen bond donors and enhancing binding affinity. nih.govresearchgate.net

Covalent Binding Mechanisms (if applicable to specific derivatives)

Certain derivatives of urea-containing compounds have been identified as covalent inhibitors, forming a stable bond with their target enzymes. This mode of action can lead to prolonged or even irreversible inhibition, offering therapeutic advantages in some contexts. The primary mechanism by which urea derivatives achieve covalent modification is through the carbamoylation of nucleophilic residues within the enzyme's active site.

One of the most well-documented examples of this is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase. In this context, the urea functionality of the inhibitor is subject to nucleophilic attack by the catalytic serine residue (e.g., Ser241) in the enzyme's active site. nih.govnih.gov This attack leads to the formation of a tetrahedral intermediate. Subsequently, the molecule cleaves, and the carbamoyl (B1232498) moiety of the urea derivative is transferred to the serine residue, forming a stable carbamate (B1207046) adduct. nih.gov This process effectively inactivates the enzyme. The efficiency of this carbamoylation can be influenced by the electronic and steric properties of the substituents on the urea nitrogens.

Presence of a Suitable Leaving Group: One of the nitrogen atoms of the urea moiety would need to be attached to a group that can stabilize a negative charge and function as an effective leaving group upon cleavage of the N-C bond.

Enzyme-Induced Bond Distortion: The binding of the inhibitor within the active site could induce a conformational strain on the urea's amide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.govacs.org

The table below summarizes key aspects of the covalent inhibition mechanism observed for urea derivatives targeting FAAH, which could serve as a model for potential this compound-based covalent inhibitors.

Target EnzymeCatalytic ResidueMechanism of Covalent ModificationResulting AdductKey Interactions
Fatty Acid Amide Hydrolase (FAAH)Serine (e.g., Ser241)Nucleophilic attack by the serine hydroxyl group on the urea carbonyl carbon, followed by the displacement of a leaving group.CarbamateFormation of a tetrahedral intermediate stabilized by the oxyanion hole; hydrogen bonding with active site residues. nih.gov

Applications of 1 4 Butylphenyl Urea in Chemical Sciences Non Clinical

The compound 1-(4-butylphenyl)urea, a derivative of urea (B33335), possesses a unique combination of a bulky, lipophilic butylphenyl group and a polar urea moiety capable of forming strong hydrogen bonds. This structure makes it a valuable entity in various non-clinical applications within the chemical sciences, particularly in the fields of organic synthesis and catalysis. Its utility stems from the reactivity of the urea functional group and its ability to participate in and influence chemical reactions through specific, non-covalent interactions.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-(4-Butylphenyl)urea?

  • Answer : Synthesis requires multi-step organic reactions, starting with the coupling of 4-butylphenyl isocyanate with an appropriate amine under anhydrous conditions. Critical parameters include:

  • Temperature control : Maintain 0–5°C during exothermic reactions to avoid side products.
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity .
  • Catalysts : Employ triethylamine as a base to neutralize byproducts and drive the reaction to completion.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm purity using HPLC and NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and urea backbone integrity.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical: ~220.28 g/mol).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (decomposition >200°C observed in analogs) .
  • X-ray crystallography : For definitive structural confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

  • Answer : SHELXL refines crystal structures by:

  • Data handling : Process diffraction data (e.g., Mo Kα radiation, λ = 0.71073 Å) to resolve high-angle reflections for accurate atomic positions.
  • Twinning correction : Use TWIN/BASF commands to address twinned crystals, common in urea derivatives due to hydrogen-bonding networks.
  • Hydrogen bonding analysis : Refine anisotropic displacement parameters (ADPs) to map intermolecular interactions critical for stability .
    Example: A related adamantyl-urea derivative showed R-factor convergence to <0.05 using SHELXL, confirming H-bonding patterns .

Q. How can contradictory biological activity data for urea derivatives be resolved methodologically?

  • Answer : Address inconsistencies via:

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives.
  • Mutagenicity screening : Use bacterial reverse mutation assays (e.g., E. coli WP2uvrA) to confirm genotoxic safety, as done for thiazolidinone-urea hybrids .
  • Structural analogs : Compare activity trends against derivatives with systematic substituent changes (e.g., fluorophenyl vs. methoxyphenyl groups) to identify pharmacophores .

Q. What strategies optimize the structure-activity relationship (SAR) for this compound in drug discovery?

  • Answer :

  • Substituent modulation : Replace the butyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding. For example, tert-butylphenyl ureas showed improved receptor affinity in tuberculosis studies .
  • Bioisosteric replacement : Substitute the urea carbonyl with thiourea or sulfonamide groups to alter solubility and metabolic stability.
  • Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes, GPCRs) and prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and bioavailability data in urea derivatives?

  • Answer :

  • Solvent-dependent assays : Test solubility in physiologically relevant media (e.g., PBS, simulated gastric fluid) rather than pure DMSO.
  • LogP measurements : Compare experimental (e.g., shake-flask method) vs. computational (e.g., XLogP3) values to identify discrepancies.
  • Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption, as passive diffusion may dominate over solubility in some cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.